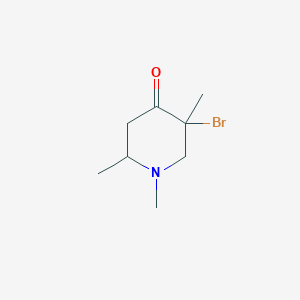
4-Piperidinone, 5-bromo-1,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 5-bromo-1,2,5-trimethyl- is a brominated derivative of 4-piperidinone, a compound that features a piperidine ring with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidinone, 5-bromo-1,2,5-trimethyl- typically involves the bromination of 4-piperidinone, 1,2,5-trimethyl-. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions where the bromination process is optimized for large-scale synthesis. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 5-bromo-1,2,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of 4-piperidinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Piperidinone, 5-bromo-1,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-piperidinone, 5-bromo-1,2,5-trimethyl- involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinone, 1,2,5-trimethyl-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Piperidinone, 1,2,5-trimethyl-, o-(3-methylbenzoyl)oxime: A derivative with an oxime functional group, offering different reactivity and applications.
Uniqueness
4-Piperidinone, 5-bromo-1,2,5-trimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Número CAS |
55176-37-9 |
|---|---|
Fórmula molecular |
C8H14BrNO |
Peso molecular |
220.11 g/mol |
Nombre IUPAC |
5-bromo-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H14BrNO/c1-6-4-7(11)8(2,9)5-10(6)3/h6H,4-5H2,1-3H3 |
Clave InChI |
FIIJJHKEAYGGJP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(CN1C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


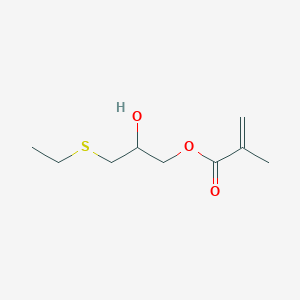


![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
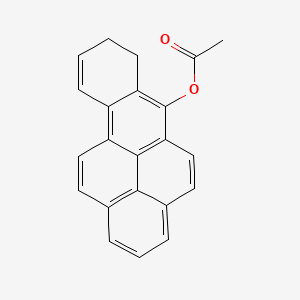
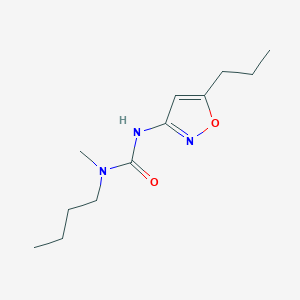

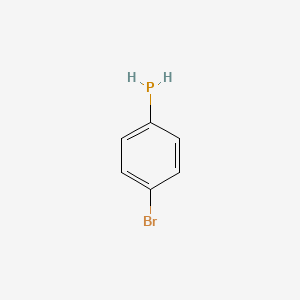
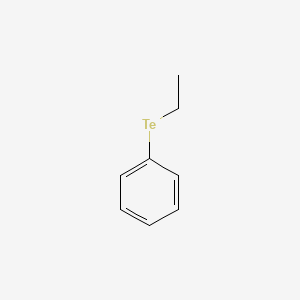
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
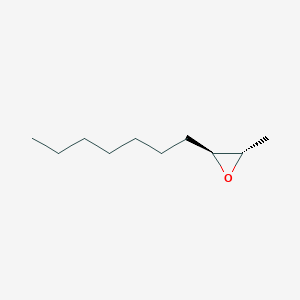
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

